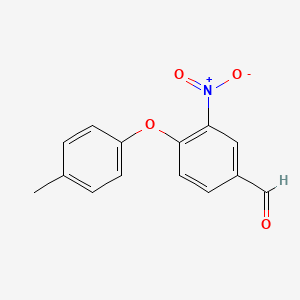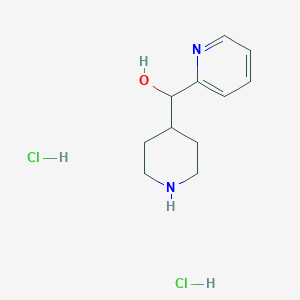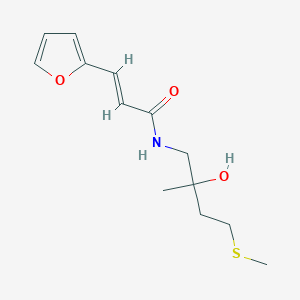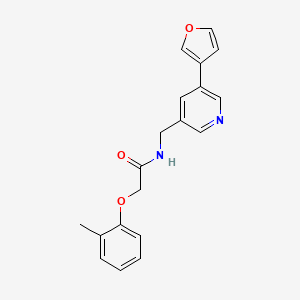![molecular formula C14H18N4O2S B2748200 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile CAS No. 2034373-30-1](/img/structure/B2748200.png)
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile is a synthetic chemical compound with a complex structure featuring a benzothiadiazole core and a piperidine ring. The presence of various functional groups makes it a versatile molecule for numerous applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile, one would typically start with benzothiadiazole derivatives. The process involves:
Nitration: Introducing a nitro group to the benzothiadiazole ring.
Reduction: Converting the nitro group into an amino group.
Alkylation: Using an alkylating agent to introduce the piperidine ring.
Acetonitrile Addition: Finally, the acetonitrile group is introduced under controlled conditions, often in the presence of a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors, which allow for better control of reaction conditions and improved yield and purity. Methods like automated synthesis platforms can be utilized to streamline the production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed with lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by catalysts.
Common Reagents and Conditions
For oxidation reactions, hydrogen peroxide in an acidic medium is often used. For reductions, sodium borohydride in ethanol or tetrahydrofuran is effective. Substitution reactions might use halogenating agents or catalytic conditions.
Major Products
Depending on the reaction type, major products include substituted benzothiadiazoles, various piperidine derivatives, and nitriles.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, especially in organic electronics and photovoltaics.
Biology
In biological research, it is explored for its potential use as a fluorescent marker due to its strong light-absorbing properties.
Medicine
Medically, it is investigated for potential antiviral and anticancer properties, exploiting its ability to interfere with cellular processes.
Industry
Industrially, it is utilized in the development of advanced materials, including polymers with specific electronic properties.
Mécanisme D'action
This compound's effects are primarily due to its interaction with molecular targets within cells. Its mechanism involves binding to specific proteins or enzymes, thereby altering their function. For example, it may inhibit certain enzymes critical for cancer cell proliferation, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiadiazole: Known for its use in organic semiconductors and similar applications.
Piperidine Derivatives: Widely studied for their pharmacological properties.
Acetonitrile Derivatives: Used in various chemical syntheses and industrial applications.
Uniqueness
What sets 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile apart is its unique combination of functional groups, which provide a distinct balance of chemical reactivity and biological activity. This combination makes it a valuable candidate for diverse research and industrial applications.
And there you have it. A compound as intriguing as its name is long! What's your take on it?
Propriétés
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-16-13-4-2-3-5-14(13)18(21(16,19)20)12-6-9-17(10-7-12)11-8-15/h2-5,12H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWDASPKTSEQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2748119.png)

![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2748123.png)
![N-{7-oxaspiro[3.5]nonan-1-yl}-3-(trifluoromethoxy)benzamide](/img/structure/B2748124.png)



![N-(2-chlorophenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2748134.png)


![2,6-difluoro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2748138.png)

![1-(1-ethyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B2748140.png)
